5,6-dimethyl-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Description

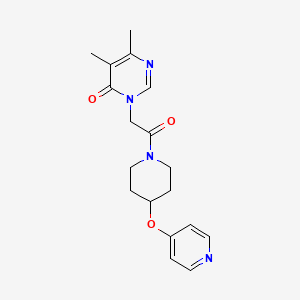

The compound 5,6-dimethyl-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one (Molecular Formula: C₂₀H₂₃F₃N₄O₃; Molecular Weight: 424.42 g/mol) features a pyrimidin-4(3H)-one core substituted with 5,6-dimethyl groups and a 2-oxoethylpiperidinyl side chain . The piperidine ring is further modified with a pyridin-4-yloxy moiety, distinguishing it from related analogs. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, where the pyrimidinone scaffold contributes to binding affinity and selectivity .

Properties

IUPAC Name |

5,6-dimethyl-3-[2-oxo-2-(4-pyridin-4-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-14(2)20-12-22(18(13)24)11-17(23)21-9-5-16(6-10-21)25-15-3-7-19-8-4-15/h3-4,7-8,12,16H,5-6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTMENHSUFIPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound class is defined by substitutions on the pyrimidinone core and the piperidine side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations:

Core Modifications: The target compound’s pyrimidin-4(3H)-one core is simpler compared to pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., ), which feature fused pyridine rings. These fused systems often enhance planar rigidity, improving target binding . Thieno-pyrimidinones () introduce a sulfur atom, which may modulate solubility and redox properties .

Piperidine Substituents :

- The pyridin-4-yloxy group in the target compound provides a polar, hydrogen-bonding moiety absent in analogs with chlorobenzyl () or fluorobenzyl () groups. This could impact solubility and target interactions.

- Chlorobenzyl and fluorobenzyl substituents () increase hydrophobicity, favoring interactions with lipophilic binding pockets .

Synthetic Routes :

- Most analogs (e.g., ) are synthesized via reductive amination or nucleophilic substitution, using intermediates like 2-(1H-pyrazol-4-yl)acetaldehyde and piperidine derivatives. The target compound likely follows similar protocols, though specific details are unavailable .

- Yields for related compounds range from 16% to 89%, influenced by steric hindrance and reaction conditions .

Q & A

Q. What are the common synthetic routes for preparing 5,6-dimethyl-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the pyrimidin-4(3H)-one core via cyclization of substituted urea or thiourea derivatives under acidic or basic conditions.

- Step 2 : Introduction of the 2-oxoethyl side chain through alkylation or nucleophilic substitution reactions.

- Step 3 : Functionalization of the piperidine ring with pyridin-4-yloxy groups via coupling reactions (e.g., Buchwald-Hartwig amination or Mitsunobu reaction) .

Key reagents include coupling catalysts (e.g., Pd-based catalysts) and activating agents like EDCI/HOBt. Solvents such as DMF or DCM are commonly used .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential to confirm the pyrimidinone core, methyl groups (δ ~2.1–2.5 ppm), and the piperidine-proton environments (δ ~3.0–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation of the pyrimidinone core?

- Temperature Control : Reactions are often conducted under reflux (60–80°C) to balance reactivity and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but require strict anhydrous conditions to prevent hydrolysis .

- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency in biphasic systems .

Contradictions in reported yields (e.g., 50–85%) may arise from variations in solvent purity or catalyst loading, necessitating rigorous reproducibility protocols .

Q. What strategies resolve structural ambiguities in the piperidine-pyridinyloxy moiety?

- X-ray Crystallography : Definitive for confirming stereochemistry and substituent orientation (e.g., axial vs. equatorial positions in the piperidine ring) .

- NOESY NMR : Detects through-space interactions to validate spatial arrangements of the pyridin-4-yloxy group .

- DFT Calculations : Computational modeling predicts stable conformers and guides experimental validation .

Q. How do electronic effects influence the reactivity of the 2-oxoethyl side chain?

- The electron-withdrawing oxo group activates the adjacent carbon for nucleophilic attack, enabling substitutions (e.g., with amines or thiols).

- Mechanistic Studies : Kinetic isotope effects (KIE) and Hammett plots quantify electronic contributions. For example, electron-donating groups on the pyridine ring reduce electrophilicity at the carbonyl carbon .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to assess validity?

- Assay Standardization : Compare IC values using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Structural Confirmation : Ensure tested compounds are validated via LC-MS to rule out degradation products .

Q. Conflicting synthetic yields: Methodological troubleshooting

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) and scale effects.

- By-product Analysis : Use HPLC or GC-MS to identify impurities (e.g., over-alkylation or oxidation by-products) .

Experimental Design Considerations

Q. Designing a stability study under physiological conditions

Q. Evaluating enzyme inhibition mechanisms

- Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.